molecular formula C5H10N2O2 B1580538 Pentanediamide CAS No. 3424-60-0

Pentanediamide

Cat. No. B1580538
CAS RN: 3424-60-0
M. Wt: 130.15 g/mol
InChI Key: RCCYSVYHULFYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05475013

Procedure details

Part B. To a solution of 92 mg (0.19 mmol) of product from part A and 38 mg (0.28 mmol) HOBT in 0.5 mL DMF at 0° C. was added 36 mg (0.19 mmol) of EDC. After 30 minutes at 0° C., 0.25 mL of conc. aqueous ammonia was added. After 1 hour at 0° C. and 16 hours at RT, ethyl acetate was added, washed with 0.2N HCl , sat'd NaHCO3, brine, dried and concentrated to afford 72 mg of crude product. This was passed through a one-inch column of basic alumina with 10% methanol/methylene chloride to afford 53 mg of desired product, m/e=491 (M+H).
[Compound]
Name
product
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=CC2N(O)N=[N:7][C:5]=2[CH:6]=1.C(Cl)CCl.N.C(OCC)(=[O:18])C.C[N:23]([CH:25]=[O:26])C>CO.C(Cl)Cl>[C:5]([NH2:7])(=[O:18])[CH2:6][CH2:1][CH2:2][C:25]([NH2:23])=[O:26] |f:5.6|

Inputs

Step One
Name
product
Quantity
92 mg
Type
reactant
Smiles
Name
Quantity
38 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
36 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 hour at 0° C.
Duration
1 h
WASH
Type
WASH
Details
washed with 0.2N HCl
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 72 mg of crude product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCC(=O)N)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.